2-Bromopropene

Overview

Description

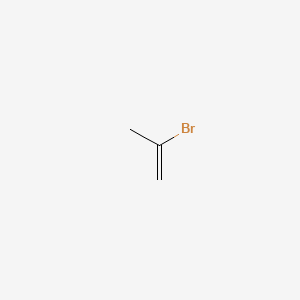

2-Bromopropene, also known as isopropenyl bromide, is a halogenated hydrocarbon with the molecular formula C3H5Br. It is a colorless liquid that is used primarily as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a bromine atom and a double bond in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromopropene can be synthesized through the dehydrohalogenation of 1,2-dibromopropane. The reaction involves heating 1,2-dibromopropane with a strong base such as sodium hydroxide or potassium hydroxide in ethanol. The reaction proceeds via an elimination mechanism, resulting in the formation of this compound and the removal of hydrogen bromide.

Industrial Production Methods

In an industrial setting, this compound is typically produced by the bromination of propene. This process involves the addition of bromine to propene in the presence of a catalyst, followed by dehydrohalogenation to yield this compound. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromopropene undergoes a variety of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of propene.

Elimination Reactions: When treated with strong bases, this compound can undergo dehydrohalogenation to form propene.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.

Bases: Sodium hydroxide and potassium hydroxide are commonly used in elimination reactions.

Electrophiles: Bromine, chlorine, and hydrogen halides are typical electrophiles for addition reactions.

Major Products Formed

Propene: Formed through elimination and substitution reactions.

Dihalogenated Compounds: Formed through addition reactions with halogens.

Haloalkanes: Formed through addition reactions with hydrogen halides.

Scientific Research Applications

2-Bromopropene is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Material Science: Used in the preparation of polymers and other advanced materials.

Chemical Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.

Mechanism of Action

The reactivity of 2-bromopropene is primarily due to the presence of the bromine atom and the double bond. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom and a hydrogen atom are removed to form a double bond. In addition reactions, the double bond reacts with electrophiles to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

2-Bromopropene can be compared with other halogenated alkenes such as:

1-Bromopropene: Similar in structure but with the bromine atom on the first carbon.

3-Bromopropene: The bromine atom is on the third carbon, resulting in different reactivity.

2-Chloropropene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

This compound is unique due to its specific reactivity profile, which makes it valuable in various synthetic applications.

Biological Activity

2-Bromopropene (C3H5Br) is an organic compound that has garnered attention due to its biological activity, particularly regarding its toxicological effects on reproductive health and cellular mechanisms. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its effects on apoptosis, reproductive toxicity, and neurotoxicity.

This compound is a halogenated alkene that can undergo various chemical reactions due to the presence of the bromine atom. Its biological activity is largely attributed to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound's mechanism of action involves:

- Induction of Apoptosis : Studies have shown that this compound induces apoptosis in various cell types, including embryonic stem cells and oocytes. This process is characterized by DNA fragmentation and changes in cell viability .

- Cellular Stress Response : Exposure to this compound has been linked to oxidative stress, which can trigger apoptotic pathways in cells .

Reproductive Toxicity

Numerous studies have highlighted the reproductive toxicity of this compound, particularly in animal models and occupational exposure scenarios:

- Animal Studies : In rats exposed to varying concentrations of this compound, significant reductions in sperm count and oocyte viability were observed. The compound was found to deplete spermatogenic cells in males and impair follicular development in females .

- Human Case Studies : Reports from electronic factories in Korea indicated incidences of oligospermia and amenorrhea among workers exposed to this compound, suggesting a direct correlation between exposure levels and reproductive health issues .

| Study Type | Findings |

|---|---|

| Animal Studies | Decreased sperm count, oocyte depletion |

| Human Case Studies | Oligospermia, amenorrhea in workers |

Neurotoxicity

The neurotoxic effects of this compound have also been documented:

- Neurological Symptoms : Workers exposed to the compound reported neurological symptoms such as sensory deficits and neuropathy. Animal studies corroborated these findings, showing that exposure led to alterations in nerve function and structure .

Case Studies

- Korean Electronic Factory Incident :

- Animal Model Research :

Research Findings Summary

The biological activity of this compound encompasses significant toxicological effects that warrant attention from both researchers and public health officials. Key findings include:

- Apoptosis Induction : The compound effectively induces apoptosis across various cell types.

- Reproductive Health Impact : Significant evidence links exposure to reproductive toxicity in both animal models and human case studies.

- Neurotoxic Effects : Occupational exposure has been associated with neurological deficits.

Properties

IUPAC Name |

2-bromoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c1-3(2)4/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMRPWPDDRGGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060325 | |

| Record name | 1-Propene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 2-Bromo-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

557-93-7 | |

| Record name | 2-Bromopropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOPROPENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8GT7P5ZZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-bromopropene?

A1: this compound has the molecular formula C3H5Br and a molecular weight of 120.98 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have investigated the vibrational spectra of eight isotopic species of this compound and determined the force constants. [] Additionally, studies have explored its microwave spectrum [] and photoelectron spectra. [] The infrared multiphoton-dissociation spectra of its molecular ion have also been obtained. []

Q3: How does this compound react with hypohalous acids?

A3: this compound reacts with hypohalous acids, such as hypochlorous acid, primarily forming bromoacetone and 2,3-dichloropropene. [, ] This reaction involves chlorine exchange, which is reduced by increasing silver ion concentration. []

Q4: Can this compound be used in palladium-catalyzed cross-coupling reactions?

A4: Yes, palladium-catalyzed cross-coupling reactions of this compound with amines have been reported as a method for synthesizing enamines and imines. [] This reaction expands the applicability of palladium-catalyzed C-N bond-forming reactions. []

Q5: How does the presence of a copper(II) salt affect the photolysis of this compound?

A5: The presence of a copper(II) salt during the photolysis of this compound, and other vinyl halides, leads to a significant increase in the formation of ionic products. [] This is attributed to the copper(II) salt reacting with the vinyl radical, forming a vinylcopper intermediate that subsequently generates ionic species. []

Q6: How is this compound used in the synthesis of 2-methylenecyclopropanecarboxylic acid ethyl ester?

A6: this compound reacts with ethyl diazoacetate in a rhodium acetate-catalyzed cyclopropanation. Subsequent elimination with sodium hydride yields 2-methylenecyclopropanecarboxylic acid ethyl ester. [] This ester serves as a building block for various nucleoside analogs and the synthesis of (±)-hypoglycin A and synadenol enantiomers. []

Q7: Can this compound be utilized in the preparation of amino acids?

A7: Yes, this compound can be employed in a synthetic route to amino acids. One approach involves the copper-catalyzed allylation of a serine-derived organozinc reagent with this compound. [] This is followed by hydroboration and subsequent Suzuki coupling with various aromatic halides, ultimately yielding protected amino acids. []

Q8: How does this compound react in the gas phase with ammonia?

A8: The gas-phase reaction of the this compound radical cation with ammonia predominantly results in the substitution of the bromine atom by NH3. [] This occurs via an addition-elimination mechanism, which effectively competes with the exothermic deprotonation pathway. []

Q9: What computational studies have been performed on this compound?

A9: Theoretical studies have investigated the unimolecular decomposition of this compound. [] These studies typically involve high-level calculations to explore reaction pathways and energetics. Furthermore, ab initio calculations have been used to determine the thermochemistry of reactions involving this compound, including those with ammonia. []

Q10: What are the primary decomposition pathways of this compound?

A10: Photodissociation of this compound at 193 nm leads to four primary decomposition pathways: C-Br bond fission yielding the 2-nitro-2-propyl radical, HBr elimination yielding 2-nitropropene, C-N bond fission yielding the 2-bromo-2-propyl radical, and HONO elimination yielding this compound. [] The resulting 2-nitro-2-propyl radicals can further dissociate exothermically to NO and acetone. []

Q11: What is known about the thermal decomposition of this compound?

A11: Thermal decomposition studies of this compound in a single pulse shock tube reveal propyne and allene as the sole products across all experimental conditions. [] Kinetic studies using a static system showed that the decomposition is homogeneous and unimolecular, with propyne being the major product. []

Q12: What are some alternative reagents to this compound?

A12: Depending on the specific application, alternative reagents such as 2-chloropropene or allyl bromide might be considered. For instance, allyl bromide has been used in conjunction with a higher-order organocuprate to synthesize 2-methoxy-1,4-pentadiene, which can be further converted to a ketal intermediate in the synthesis of frontalin. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.